Filanesib-TFA
Übersicht
Beschreibung
Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, insbesondere in Bortezomib-resistenten Xenograften, entweder allein oder in Kombination mit Bortezomib . Sie induziert den Abbau von Mcl-1, einem Protein, das eine entscheidende Rolle beim Zellüberleben spielt .
Herstellungsmethoden
Die Synthese von ARRY 520 Trifluoracetaat umfasst mehrere Schritte, darunter die Bildung der Kernthiadiazolstruktur und die anschließende Funktionalisierung. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.
Wissenschaftliche Forschungsanwendungen
ARRY 520 Trifluoracetaat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung des Kinesin-Spindelproteins und seine Auswirkungen auf die Zellteilung zu untersuchen.
Biologie: In der Forschung eingesetzt, um die Rolle des Kinesin-Spindelproteins bei der Mitose und sein Potenzial als Ziel für die Krebstherapie zu verstehen.
Wirkmechanismus
ARRY 520 Trifluoracetaat entfaltet seine Wirkung durch die selektive Hemmung des Kinesin-Spindelproteins, das für die Bildung der mitotischen Spindel während der Zellteilung unerlässlich ist. Durch die Hemmung dieses Proteins induziert die Verbindung einen mitotischen Arrest, der zur Zelltod führt. Der Abbau von Mcl-1 verstärkt seine zytotoxischen Wirkungen weiter, was es zu einem starken Antitumormittel macht .
Wirkmechanismus
Target of Action
Filanesib TFA, also known as ARRY 520 trifluoroacetate, is a highly selective inhibitor of the kinesin spindle protein (KSP) . KSP, a microtubule-associated motor protein, is essential for cell cycle progression and is overexpressed in many cancers .
Mode of Action
Filanesib TFA interacts with KSP, leading to abnormal monopolar spindle formation and apoptosis . It blocks cell cycle progression, leading to apoptosis in acute myeloid leukemia cell lines that express high levels of KSP . The response to Filanesib TFA is independent of p53, XIAP, and the extrinsic apoptotic pathway .
Biochemical Pathways
Inhibition of KSP by Filanesib TFA causes mitotic arrest by preventing the formation of a bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus . This results in cell death or apoptosis of the immensely proliferating cancer cells .
Pharmacokinetics
Plasma pharmacokinetic analyses revealed low clearance of Filanesib TFA (3 L/hour), a volume of distribution of 450 L, and a median terminal half-life of >90 hours . Dose-proportional increases in Filanesib TFA exposure were observed .
Result of Action
The inhibition of KSP by Filanesib TFA leads to cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . It has the potential to eradicate acute myeloid leukemia (AML) progenitor cells . Stable disease was the best tumor response observed in 18% (7/39) of evaluable patients .
Action Environment
Biochemische Analyse
Biochemical Properties
Filanesib Trifluoroacetate specifically inhibits KSP, a protein essential for the formation of the mitotic spindle during cell division . The inhibition of KSP by Filanesib Trifluoroacetate leads to mitotic arrest, blocking cell cycle progression . This results in the death of rapidly proliferating cells, such as cancer cells .
Cellular Effects
Filanesib Trifluoroacetate has demonstrated potent anti-proliferative activity in various types of cells, including ovarian cancer cells and acute myeloid leukemia cells . It induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . In addition, Filanesib Trifluoroacetate has shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Filanesib Trifluoroacetate involves the inhibition of KSP, which prevents the formation of the bipolar spindle, a structure necessary for cell division . This leads to mitotic arrest and subsequent cell death or apoptosis of the immensely proliferating cancer cells .
Temporal Effects in Laboratory Settings
The effects of Filanesib Trifluoroacetate over time in laboratory settings have been studied. It has been observed that Filanesib Trifluoroacetate induces mitotic arrest in multiple cell lines
Metabolic Pathways
The specific metabolic pathways that Filanesib Trifluoroacetate is involved in are not clearly defined in the available literature. It is known that Filanesib Trifluoroacetate inhibits KSP, a protein involved in the process of cell division .
Subcellular Localization
The subcellular localization of Filanesib Trifluoroacetate is not explicitly reported in the available literature. Given its mechanism of action, it can be inferred that Filanesib Trifluoroacetate likely interacts with KSP at the mitotic spindle, a subcellular structure involved in cell division .
Vorbereitungsmethoden
The synthesis of ARRY 520 trifluoroacetate involves several steps, including the formation of the core thiadiazole structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
ARRY 520 Trifluoracetaat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren, um die Substitutionsreaktionen zu erleichtern.
Vergleich Mit ähnlichen Verbindungen
ARRY 520 Trifluoracetaat ist einzigartig in seiner hohen Selektivität für das Kinesin-Spindelprotein und seiner Fähigkeit, den Abbau von Mcl-1 zu induzieren. Zu ähnlichen Verbindungen gehören:
Biologische Aktivität
Filanesib TFA, also known as ARRY-520 TFA, is a synthetic small molecule that acts as a potent inhibitor of the kinesin spindle protein (KSP). This compound has garnered attention for its potential antineoplastic activity, particularly in the treatment of various cancers. Its mechanism primarily involves disrupting mitotic processes in cancer cells, leading to apoptosis and cell cycle arrest.
Filanesib exerts its biological activity by inhibiting KSP, a motor protein essential for proper spindle formation during mitosis. By interfering with this process, filanesib induces the formation of monopolar spindles, which ultimately leads to cell death through apoptosis. The compound has been shown to be particularly effective in rapidly dividing cells, making it a candidate for treating aggressive tumors.
Key Findings on Biological Activity
-
In Vitro and In Vivo Studies :
- Filanesib has demonstrated significant anti-proliferative effects in various cancer cell lines. It induces cell death via apoptosis and has been shown to enhance the efficacy of other treatments when used in combination therapies .
- A study indicated that filanesib in combination with pomalidomide and dexamethasone (the PDF combination) resulted in improved survival rates and tumor volume reduction in mice models with large plasmacytomas .
-
Cell Cycle Arrest :
- Treatment with filanesib leads to G2-M phase arrest in cancer cells. This was evidenced by increased levels of cyclin B1 and elevated phosphorylated histone H3, markers indicative of mitotic arrest .
- The apoptosis rate was significantly higher in cells treated with the PDF combination compared to those treated with filanesib alone, highlighting its synergistic effects .
- Biomarker Correlation :
Table 1: Summary of Key Research Findings on Filanesib TFA
Table 2: Mechanistic Insights into Filanesib's Action
Mechanism | Description |
---|---|
KSP Inhibition | Disruption of mitotic spindle formation leading to monopolar spindles |
Apoptosis Induction | Increased activation of pro-apoptotic markers (e.g., BAX) |
Cell Cycle Arrest | Accumulation of cells in G2-M phase due to mitotic checkpoint activation |
Case Study 1: Efficacy in Multiple Myeloma
In a clinical trial conducted by the Spanish Myeloma Group, patients with relapsed multiple myeloma received the PDF combination therapy. The results showed a marked increase in overall survival rates and a significant reduction in tumor burden compared to historical controls receiving standard therapies. The trial highlighted the importance of combining filanesib with other agents to enhance therapeutic outcomes.
Case Study 2: Preclinical Models
Preclinical studies using murine models demonstrated that filanesib effectively controlled tumor growth in large plasmacytomas. The combination treatment not only reduced tumor volume but also improved survival rates significantly compared to monotherapy. These findings underscore the potential clinical applicability of filanesib as part of combination regimens for aggressive cancers.
Eigenschaften
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUJPVFECBUKG-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F5N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.